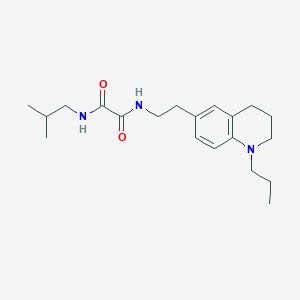

N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, a key component of the compound, can be achieved through a two-step procedure. This includes an initial regioselective hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

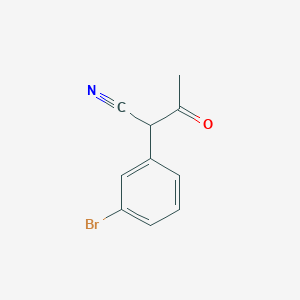

The molecular structure of N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is complex, with a total of 23 heavy atoms . The compound contains several functional groups, including an oxalamide group, an isobutyl group, and a propyl group attached to a 1,2,3,4-tetrahydroquinolin-6-yl group.Physical and Chemical Properties Analysis

This compound has a molecular weight of 345.487 g/mol. It has a topological polar surface area of 78.5 Ų and contains 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a complexity of 464 and is composed of 1 covalently-bonded unit .科学的研究の応用

Blockade of Orexin Receptors

Research on orexins, peptides that play a significant role in wakefulness, has shown that pharmacological blockade of orexin receptors by compounds related to N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can promote sleep. The blockade of OX2R is sufficient to initiate and prolong sleep, indicating the compound's potential in sleep modulation without directly mentioning this compound but highlighting a closely related area of application (Dugovic et al., 2009).

Dopamine Agonist Properties

Compounds structurally related to this compound have been evaluated for dopamine-like activity. The research indicates potential in exploring the dopaminergic effects of similar compounds, which could have implications in treating disorders related to dopamine dysregulation (Jacob et al., 1981).

Inhibition of Protein Kinase A

Inhibitory effects on cyclic AMP-dependent protein kinase (protein kinase A) have been observed with compounds structurally related to this compound. This suggests potential applications in regulating pathways that involve protein kinase A, which is critical in various cellular processes (Chijiwa et al., 1990).

Binding Affinities at Dopamine D1 Receptor

Isoquinoline alkaloids isolated from Corydalis yanhusuo, structurally similar to the compound , have shown binding affinities at the dopamine D1 receptor, suggesting a potential area of research in designing compounds for targeting this receptor to modulate dopaminergic functions (Ma et al., 2008).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds, including those with structures related to this compound, have been a focus of research. These studies aim at exploring the potential therapeutic applications of such compounds, demonstrating the breadth of interest in this area of chemistry (Yavari et al., 2006).

特性

IUPAC Name |

N'-(2-methylpropyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2/c1-4-11-23-12-5-6-17-13-16(7-8-18(17)23)9-10-21-19(24)20(25)22-14-15(2)3/h7-8,13,15H,4-6,9-12,14H2,1-3H3,(H,21,24)(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBLDMSPPNHJIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2403890.png)

![5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![4-methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2403896.png)

![2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2403897.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2403900.png)

![1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2403912.png)